

In Vitro Characterization of AZD-5672: A Technical Guide

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Compound of Interest

Compound Name: AZD-5672

Cat. No.: B1666223

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Introduction

AZD-5672 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the migration of leukocytes to sites of inflammation.[2][3] This document provides a comprehensive overview of the in vitro characterization of **AZD-5672**, summarizing key pharmacological data and detailing the experimental protocols used to generate this information.

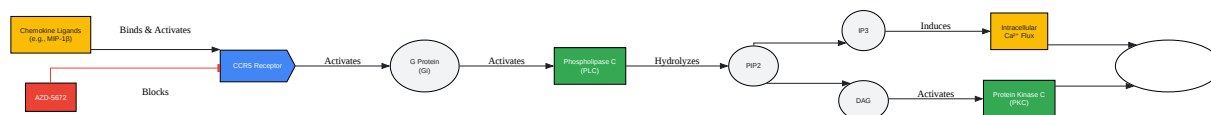
Core Mechanism of Action

AZD-5672 functions as a potent and selective antagonist of the CCR5 receptor.[4] By binding to CCR5, it prevents the binding of its natural chemokine ligands, such as Macrophage Inflammatory Protein-1 α (MIP-1 α /CCL3), MIP-1 β /CCL4, and RANTES/CCL5.[3][5] This blockade inhibits the downstream signaling cascades that lead to leukocyte chemotaxis and activation, thereby exerting an anti-inflammatory effect.

CCR5 Signaling Pathway

The binding of chemokine ligands to CCR5 initiates a cascade of intracellular signaling events. This process is primarily mediated through the activation of G proteins. The subsequent signaling involves multiple pathways, including the activation of phosphoinositide 3-kinase

(PI3K), phospholipase C (PLC), and the mobilization of intracellular calcium. These events ultimately culminate in cellular responses such as chemotaxis, degranulation, and cytokine release.



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CCR5 signaling pathway and the inhibitory action of **AZD-5672**.

Quantitative In Vitro Pharmacology

The in vitro pharmacological profile of **AZD-5672** has been characterized through a series of binding and functional assays. The key quantitative data are summarized in the tables below.

Table 1: Receptor Binding Affinity

Target	Assay Type	Ligand	IC50 (nM)	Reference
CCR5	Radioligand Binding	[¹²⁵ I]MIP-1α	0.32	[5][6]

Table 2: Off-Target Activity

Target	Assay Type	IC50 (μM)	Reference
hERG Ion Channel	Patch Clamp	7.3	[5][6]
P-glycoprotein (P-gp)	Digoxin Transport	32	[5][6]

Experimental Protocols

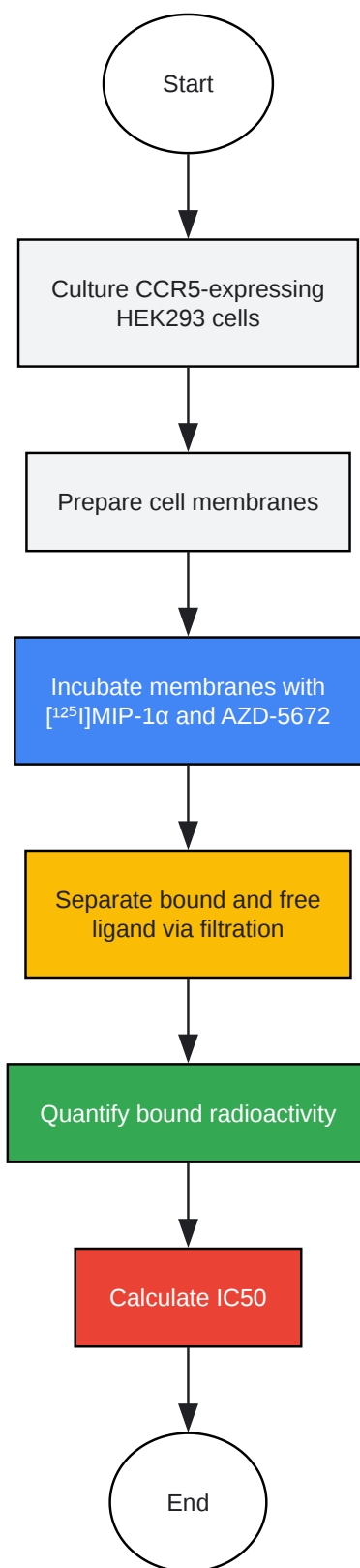
Detailed methodologies for the key in vitro characterization assays are provided below.

CCR5 Radioligand Binding Assay

Objective: To determine the binding affinity of **AZD-5672** for the human CCR5 receptor.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CCR5 receptor are cultured to confluence.
- Membrane Preparation: Cell membranes are harvested, homogenized, and stored at -80°C until use.
- Binding Reaction: Membranes are incubated with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α) and varying concentrations of **AZD-5672** in a binding buffer.
- Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.
- Data Analysis: The concentration of **AZD-5672** that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.



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Workflow for the CCR5 radioligand binding assay.

Chemotaxis Assay

Objective: To evaluate the functional antagonism of **AZD-5672** on CCR5-mediated cell migration.

Methodology:

- **Cell Preparation:** A CCR5-expressing cell line (e.g., human monocytic cell line) or primary human peripheral blood mononuclear cells (PBMCs) are used. Cells are washed and resuspended in assay medium.
- **Assay Setup:** A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber is filled with assay medium containing a CCR5 ligand (e.g., MIP-1 β) as a chemoattractant, with or without varying concentrations of **AZD-5672**.
- **Cell Seeding:** The cells are seeded into the upper chamber, which is separated from the lower chamber by a porous membrane.
- **Incubation:** The chamber is incubated for a defined period to allow for cell migration towards the chemoattractant.
- **Quantification of Migration:** The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a microscope or by using a fluorescent dye to label the migrated cells and measuring the fluorescence intensity.
- **Data Analysis:** The inhibitory effect of **AZD-5672** on cell migration is expressed as the percentage of inhibition compared to the control (chemoattractant alone). The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **AZD-5672**.

hERG Automated Patch Clamp Assay

Objective: To assess the potential for **AZD-5672** to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Methodology:

- **Cell Line:** A cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

- **Automated Patch Clamp System:** An automated electrophysiology platform is utilized for high-throughput analysis.
- **Cell Preparation:** Cells are harvested and prepared as a single-cell suspension.
- **Electrophysiological Recording:** Whole-cell patch clamp recordings are performed. A specific voltage protocol is applied to elicit hERG currents.
- **Compound Application:** After establishing a stable baseline current, varying concentrations of **AZD-5672** are applied to the cells.
- **Data Acquisition and Analysis:** The effect of **AZD-5672** on the hERG current is measured. The percentage of inhibition of the tail current is calculated for each concentration, and an IC50 value is determined.

P-glycoprotein (P-gp) Transport Assay

Objective: To determine if **AZD-5672** is a substrate or inhibitor of the P-gp efflux transporter.

Methodology:

- **Cell Culture:** Caco-2 cells, a human colon adenocarcinoma cell line that expresses P-gp, are cultured on permeable supports to form a confluent monolayer.
- **Transport Experiment:** The permeability of a known P-gp substrate (e.g., digoxin) across the Caco-2 monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
- **Inhibition Assay:** The transport experiment is repeated in the presence of varying concentrations of **AZD-5672**.
- **Sample Analysis:** The concentration of the P-gp substrate in the donor and receiver compartments is quantified by a suitable analytical method (e.g., LC-MS/MS).
- **Data Analysis:** The apparent permeability coefficient (P_{app}) is calculated for both directions. An efflux ratio ($P_{app} \text{ B-A} / P_{app} \text{ A-B}$) is determined. A reduction in the efflux ratio of the P-gp substrate in the presence of **AZD-5672** indicates inhibition. The IC50 for P-gp inhibition is then calculated.

Conclusion

The in vitro characterization of **AZD-5672** demonstrates its high potency and selectivity as a CCR5 antagonist. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of similar compounds targeting chemokine receptors. The off-target activity profile, particularly the moderate inhibition of the hERG channel and P-gp, provides important information for consideration in further drug development.

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